

# 2'-Amino-3'-hydroxyacetophenone: A Strategic Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 2'-Amino-3'-hydroxyacetophenone

Cat. No.: B1265473

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As a cornerstone in the synthesis of complex organic molecules, **2'-Amino-3'-hydroxyacetophenone** presents a unique combination of functional groups that chemists can strategically exploit. Its true value lies in the vicinal arrangement of its amino and hydroxyl moieties on the aromatic ring, ortho to an acetyl group. This specific orientation makes it a highly sought-after precursor for constructing a variety of heterocyclic systems, particularly those with significant pharmacological relevance. This guide offers an in-depth exploration of its synthesis, properties, and critical applications, providing field-proven insights and detailed protocols for the discerning scientist.

## Core Characteristics and Spectroscopic Data

Understanding the fundamental properties of a building block is paramount for its effective use in synthesis. **2'-Amino-3'-hydroxyacetophenone** is typically a light yellow to amber crystalline powder. Its structure is confirmed through a combination of spectroscopic methods which provide a unique fingerprint for the molecule.

## Physicochemical Properties

Property	Value	Source(s)
CAS Number	4502-10-7	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	151.16 g/mol	[1]
Appearance	Light yellow to Amber to Dark green powder to crystal	
Melting Point	182 °C (decomposes)	
IUPAC Name	1-(2-amino-3-hydroxyphenyl)ethanone	[1]

## Spectroscopic Analysis

The structural elucidation of **2'-Amino-3'-hydroxyacetophenone** is unequivocally established by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides distinct signals for the aromatic protons, the amino group, the hydroxyl group, and the methyl protons of the acetyl group. The specific chemical shifts and coupling patterns are definitive for the 1,2,3-substitution pattern on the benzene ring.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon spectrum complements the <sup>1</sup>H NMR data, showing characteristic peaks for the carbonyl carbon, the aromatic carbons (with distinct shifts for those bonded to the amino, hydroxyl, and acetyl groups), and the methyl carbon.
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, the broad O-H stretching of the phenol, and the sharp C=O stretching of the ketone.
- **Mass Spectrometry (MS):** Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion (M<sup>+</sup>) peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2]

## Synthesis of 2'-Amino-3'-hydroxyacetophenone

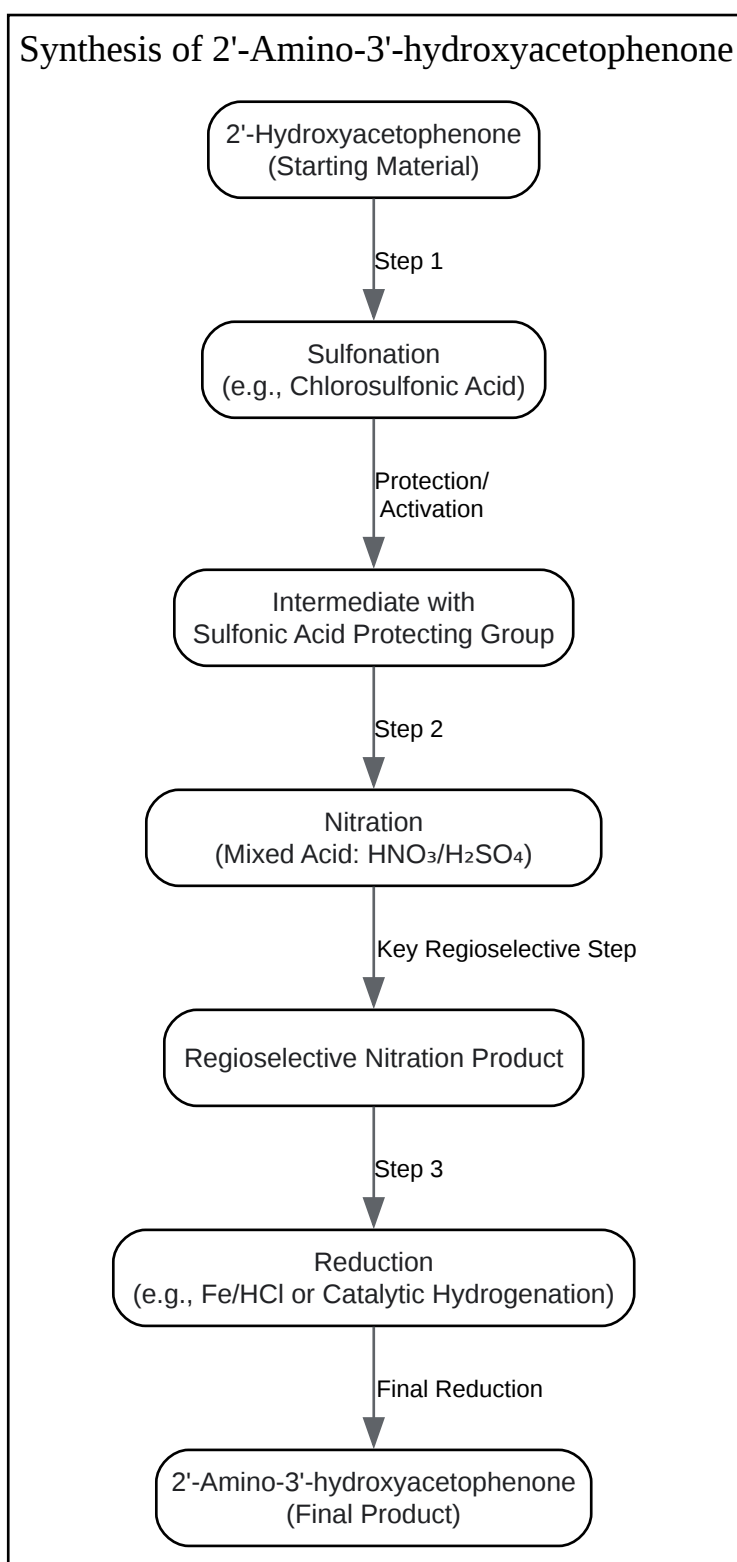
The preparation of **2'-Amino-3'-hydroxyacetophenone** is a multi-step process that requires careful control of regioselectivity. A common and effective strategy begins with the more readily available 2'-hydroxyacetophenone. The key challenge is to introduce the amino group at the C-3 position, which is ortho to the hydroxyl group and meta to the acetyl group. Direct nitration of 2'-hydroxyacetophenone often leads to a mixture of isomers, with the 5'-nitro derivative being a major byproduct.[3]

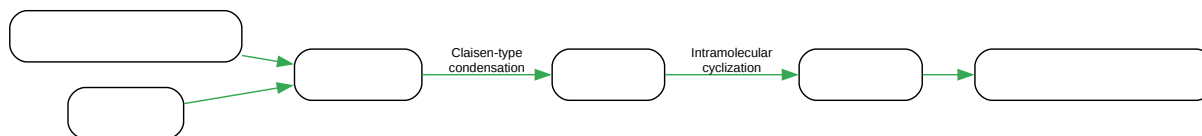
To achieve the desired regioselectivity, a "one-pot" method involving a sulfonyl protecting/directing group is often employed. This approach leverages the directing effects of the substituents to install the nitro group at the desired position, which is then reduced to the target amine.[3]

## Synthetic Workflow Overview

The following diagram outlines the general synthetic strategy from 2'-hydroxyacetophenone.

## Synthesis of 2'-Amino-3'-hydroxyacetophenone





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## Sources

- 1. 2'-Amino-3'-hydroxyacetophenone | C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub> | CID 20591 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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- 3. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [[patents.google.com](https://patents.google.com)]
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